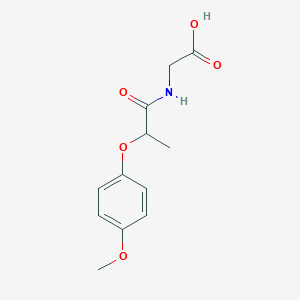![molecular formula C8H7BrOZn B14894482 2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)
2,3-DihydrobenZo[b]furan-5-ylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydrobenzo[b]furan-5-ylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the zinc atom in its structure makes it a useful reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrobenzo[b]furan-5-ylzinc bromide typically involves the reaction of 2,3-dihydrobenzo[b]furan with zinc bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme can be represented as follows:
2,3-Dihydrobenzo[b]furan+ZnBr2→2,3-Dihydrobenzo[b]furan-5-ylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2,3-Dihydrobenzo[b]furan-5-ylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The zinc atom can be substituted with other nucleophiles in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the major products are often biaryl compounds or other complex organic molecules.
科学研究应用
2,3-Dihydrobenzo[b]furan-5-ylzinc bromide has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, which are then studied for their potential therapeutic effects.
Medicine: Researchers use this compound to develop new pharmaceuticals and study their mechanisms of action.
Industry: It is employed in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of 2,3-Dihydrobenzo[b]furan-5-ylzinc bromide involves its role as a nucleophilic reagent in cross-coupling reactions. The zinc atom facilitates the transfer of the organic moiety to the electrophilic partner, forming a new carbon-carbon bond. This process often involves the formation of a transient organozinc intermediate, which then reacts with the electrophile.
相似化合物的比较
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the zinc bromide moiety and is less reactive in cross-coupling reactions.
Phenylzinc bromide: Similar in reactivity but lacks the furan ring, leading to different chemical properties.
2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide: Similar structure but contains magnesium instead of zinc, resulting in different reactivity and stability.
Uniqueness
2,3-Dihydrobenzo[b]furan-5-ylzinc bromide is unique due to its combination of the furan ring and the zinc bromide moiety, which provides specific reactivity patterns that are not observed in other similar compounds. This makes it particularly valuable in specialized synthetic applications.
属性
分子式 |
C8H7BrOZn |
|---|---|
分子量 |
264.4 g/mol |
IUPAC 名称 |
bromozinc(1+);3,5-dihydro-2H-1-benzofuran-5-ide |
InChI |
InChI=1S/C8H7O.BrH.Zn/c1-2-4-8-7(3-1)5-6-9-8;;/h2-4H,5-6H2;1H;/q-1;;+2/p-1 |
InChI 键 |
QNTOCSXTQZKVJI-UHFFFAOYSA-M |
规范 SMILES |
C1COC2=C1C=[C-]C=C2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


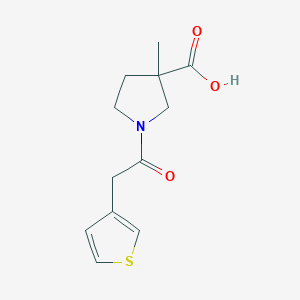

![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)

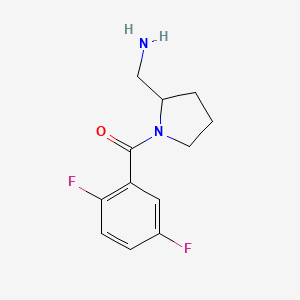
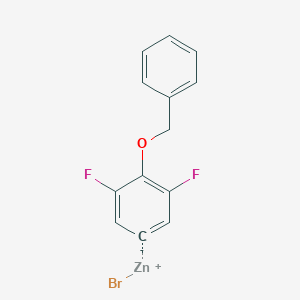
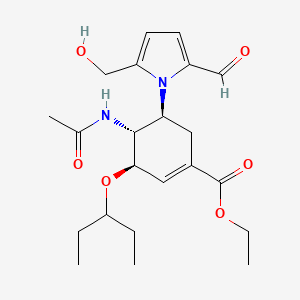
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)
![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
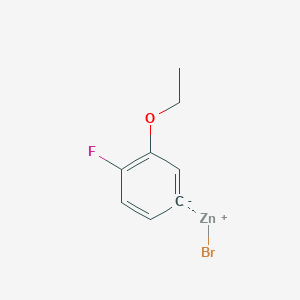
![(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)
![N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide](/img/structure/B14894477.png)
